4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a thienopyridine derivative characterized by a bicyclic core consisting of a thiophene ring fused to a partially saturated pyridine ring. The pentan-2-yl substituent at the 4-position introduces a branched alkyl chain, influencing its lipophilicity and pharmacokinetic properties.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-pentan-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-3-4-9(2)12-10-6-8-14-11(10)5-7-13-12/h6,8-9,12-13H,3-5,7H2,1-2H3 |
InChI Key |
MGMWIPQBAJHNJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno precursor with a pyridine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced thieno derivatives .
Scientific Research Applications
4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Thienopyridine Derivatives
Structural and Functional Comparisons
Table 1: Key Structural and Functional Properties
Key Observations:
Substituent Diversity: The pentan-2-yl group in the target compound contrasts with the aromatic/heteroaromatic substituents in prasugrel (fluorophenyl, cyclopropane) and clopidogrel (chlorophenyl).
Prodrug Activation : Like prasugrel and clopidogrel, the target compound may act as a prodrug requiring hepatic conversion to an active metabolite. However, its specific activation pathway remains uncharacterized in the evidence .
Chirality : Prasugrel contains a chiral center but is used as a racemate due to rapid interconversion . If the pentan-2-yl group introduces chirality, stereochemical stability and enantioselective activity would require evaluation.
Key Observations:
- However, analogous thienopyridines are typically synthesized via stepwise functionalization of the core structure, as seen in prasugrel’s synthesis .
- The three-component reaction in highlights efficient methods for fused-ring systems, though applicability to alkyl-substituted thienopyridines like the target compound is uncertain.
Biological Activity
4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound belonging to the thieno[3,2-c]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action and therapeutic implications.
- Molecular Formula : C₁₂H₁₉NS
- Molecular Weight : 209.35 g/mol
- CAS Number : 2138025-06-4
Research indicates that thieno[3,2-c]pyridine derivatives exhibit diverse biological activities primarily through their interaction with various cellular targets. These interactions often lead to significant effects on cellular pathways associated with cancer progression and other diseases.
-
Anticancer Activity :
- A study identified that compounds in the thieno[3,2-c]pyridine class can inhibit cancer stem cells (CSCs) and reduce tumor growth in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound demonstrated cytotoxic effects at nanomolar concentrations, indicating a strong potential for anticancer applications .
- In vitro assays revealed that treatment with this compound resulted in increased apoptosis rates in cancer cells. Specifically, early and late apoptotic markers were significantly elevated after treatment .
- Metabolic Impact :
Case Studies
A series of case studies have detailed the efficacy of thieno[3,2-c]pyridine derivatives:
- Study 1 : Investigated the effects of a related compound on breast cancer cells. The results indicated that treatment led to a marked decrease in cell viability over time, with maximal cytotoxicity observed at higher concentrations (25 µM) after 72 hours .
- Study 2 : Focused on the mechanism of action via apoptosis induction. The study utilized Annexin V staining to quantify apoptotic cells post-treatment. Results showed a statistically significant increase in both early and late apoptosis in treated groups compared to controls .
Data Summary
| Study | Compound | Cell Line | Concentration (µM) | Effect | Key Findings |
|---|---|---|---|---|---|
| 1 | This compound | MDA-MB-231 | 0.05 - 25 | Cytotoxicity | Significant reduction in cell viability; increased apoptosis |
| 2 | Related Thieno Compound | MCF-7 | 2 | Apoptosis Induction | Increased early and late apoptosis rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
